4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJVSVFFPOKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406746 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91606-60-9 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 6 Trifluoromethyl Pyrimidin 2 Ol and Its Derivatives
Historical and Early Synthetic Approaches to 4-Trifluoromethyl-6-methylpyrimidine-2-ol
The foundational methods for the synthesis of the 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol scaffold primarily relied on well-established condensation reactions. These early approaches were instrumental in providing access to this class of compounds, laying the groundwork for future synthetic innovations.
Condensation Reactions with 1,1,1-Trifluoropentane-2,4-dione and Urea
A principal and historically significant method for the construction of the pyrimidine (B1678525) ring is the condensation of a β-dicarbonyl compound with urea. In the context of this compound, the key starting material is 1,1,1-Trifluoropentane-2,4-dione. This reaction, typically carried out under acidic or basic conditions, involves the nucleophilic attack of the urea nitrogens on the carbonyl carbons of the dione, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.
Reaction Scheme: General Condensation of a Trifluoromethyl-β-dicarbonyl with Urea
| Reactant 1 | Reactant 2 | Product | Conditions |
| 1,1,1-Trifluoropentane-2,4-dione | Urea | This compound | Acidic or Basic Catalysis |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Urea | 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | Sodium Ethoxide, Ethanol, Reflux |
Alternative Condensation Routes Utilizing Cyanamide
An alternative to urea in the synthesis of pyrimidines is the use of cyanamide. The reaction of a β-dicarbonyl compound with cyanamide typically yields a 2-aminopyrimidine derivative. In this approach, 1,1,1-Trifluoropentane-2,4-dione would be condensed with cyanamide. The reaction mechanism is analogous to the urea condensation, involving nucleophilic attack, cyclization, and dehydration, ultimately leading to the formation of 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine. Subsequent chemical modification of the 2-amino group would be necessary to obtain the desired 2-ol derivative.
Modern variations of this chemistry have explored catalyzed cycloaddition reactions. For example, a highly regioselective [2+2+2] cycloaddition between two molecules of a cyanamide and one molecule of an ynamide can be catalyzed by triflic acid to produce 2,4,6-triaminopyrimidines. rsc.org While the specific reactants differ, this illustrates a contemporary application of cyanamide in constructing substituted pyrimidine rings.
Contemporary Synthetic Strategies for Trifluoromethylated Pyrimidinols
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of trifluoromethylated pyrimidinols. These contemporary strategies often employ advanced catalytic systems and offer improvements in terms of yield, selectivity, and environmental impact.
Cyclocondensation Reactions
Cyclocondensation reactions remain a cornerstone of pyrimidine synthesis, with modern iterations offering improved conditions and broader substrate scope. The Biginelli reaction, a classic three-component cyclocondensation, provides a powerful tool for the synthesis of dihydropyrimidinones, which can be precursors to pyrimidinols. This reaction typically involves a β-ketoester, an aldehyde, and urea. researchgate.netorganic-chemistry.org The use of various catalysts, including Lewis acids like indium(III) chloride, has been shown to enhance the efficiency of this reaction, providing high yields of the desired products under mild conditions. organic-chemistry.org While not a direct synthesis of the title compound, the principles of the Biginelli reaction can be adapted for the synthesis of highly substituted pyrimidine derivatives.
Metal-Catalyzed Synthetic Routes
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. These methods often proceed through novel reaction pathways, enabling the construction of complex molecules with high efficiency and selectivity.
Copper-catalyzed annulation: Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of trifluoromethylated heterocycles. nih.gov For instance, the copper(I)-catalyzed annulation-halotrifluoromethylation of enynones has been developed for the synthesis of complex cyclic structures. researchgate.net While this specific example does not produce a pyrimidine, it demonstrates the potential of copper catalysis to facilitate the formation of new rings with concomitant trifluoromethylation. The development of copper-catalyzed methods for the direct synthesis of trifluoromethylated pyrimidines remains an active area of research. nih.gov
Iron-catalyzed dehydrogenative functionalization: Iron, as an earth-abundant and low-cost metal, has gained significant attention as a catalyst in organic synthesis. nih.gov Iron-catalyzed multicomponent dehydrogenative functionalization of alcohols has been successfully employed for the synthesis of 2,4,6-trisubstituted pyrimidines. acs.orgresearchgate.netmdpi.com This approach involves the in-situ generation of an aldehyde from an alcohol, which then participates in a cascade of reactions with an alkyne and an amidine to form the pyrimidine ring. acs.org This method offers a sustainable and atom-economical route to highly substituted pyrimidines under aerobic conditions. acs.org
Table of Metal-Catalyzed Pyrimidine Syntheses
| Catalytic System | Reaction Type | Key Reactants | Product Type | Reference |
| Iron(II) complex with redox-active ligand | Dehydrogenative Functionalization | Alcohols, Alkynes, Amidines | Trisubstituted Pyrimidines | acs.org |
| Ruthenium(II) complex with P^N ligand | Acceptorless Dehydrogenative Coupling | Alcohols, Amidines | Substituted Pyrimidines | acs.org |
Green Chemistry Approaches in Pyrimidine Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for pyrimidine synthesis. These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ renewable resources and energy sources.
Visible-light-induced biocatalysis: Visible-light photocatalysis has emerged as a powerful green chemistry tool, enabling a wide range of organic transformations under mild conditions. nih.govresearchgate.netproquest.com The synthesis of pyrimidine derivatives has been achieved using visible-light-mediated reactions. For example, the Knoevenagel-Michael cyclocondensation of barbituric acid derivatives, malononitrile, and aldehydes can be catalyzed by organic dyes such as Eosin Y under visible light irradiation in an aqueous ethanol solution. nih.gov This method avoids the use of toxic metal catalysts and harsh reaction conditions, offering a sustainable pathway to pyrimidine-fused scaffolds. Furthermore, pyrimidine/g-C3N4 nanocomposites have been developed as efficient photocatalysts for the degradation of organic pollutants under visible light, showcasing the application of pyrimidine-based materials in environmental remediation. henu.edu.cn
Regioselective Synthesis of Isomeric Trifluoromethylpyrimidinones
The regioselective synthesis of trifluoromethylpyrimidinones is a critical aspect of controlling the final molecular architecture. The placement of substituents on the pyrimidine ring significantly influences the compound's properties, making regiocontrol a key challenge and area of focus in synthetic chemistry.
N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones
A regioselectively controlled method has been developed for the preparation of both 1,4- and 1,6-regioisomers of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones. nih.govacs.org This method relies on the cyclocondensation reaction of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones. nih.govacs.org The choice of the nitrogen-containing reagent dictates the regiochemical outcome.
Specifically, the synthesis of 1-substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones (the 1,4-isomer) is achieved by reacting the enone precursor with nonsymmetric ureas. nih.govacs.org In contrast, the synthesis of 1-substituted 6-(trifluoromethyl)pyrimidin-2(1H)-ones (the 1,6-isomer) is accomplished using nonsymmetric 1-substituted 2-methylisothiourea sulfates. nih.govacs.org Each of these methods provides the respective isomer in very good yields, with the structures of the products being unequivocally assigned based on 1H and 13C NMR, as well as 2D HMBC spectral analysis. nih.govacs.org
| Reactant 1 | Reactant 2 | Product (Isomer) |
| 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-one | Nonsymmetric urea | 1-substituted 4-(trifluoromethyl)pyrimidin-2(1H)-one (1,4-isomer) |
| 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-one | Nonsymmetric 1-substituted 2-methylisothiourea sulfate | 1-substituted 6-(trifluoromethyl)pyrimidin-2(1H)-one (1,6-isomer) |
O-Alkylated Derivatives of 6-Substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones
The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones often leads to a mixture of N- and O-alkylated products. nih.gov However, chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones can be achieved. One study reports two strategies for preparing O-alkyl derivatives: a linear protocol involving alkylation followed by cyclocondensation, and a convergent protocol based on direct alkylation. nih.govnih.govacs.org
The direct chemoselective O-alkylation was found to be the more feasible route, providing 18 derivatives of the targeted pyrimidines in yields ranging from 70–98%. nih.govnih.govacs.org For the specific substrate, 6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one, O-alkylation resulted in a decreased isolated yield of 70% compared to aryl-substituted analogues. nih.govacs.org This selective protocol utilizes 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as the alkylating agents. nih.govnih.govacs.org The structures of the resulting O-alkylated products were unambiguously determined using single-crystal X-ray analyses and two-dimensional NMR experiments. nih.govnih.govacs.org
| Pyrimidinone Substrate | Alkylating Agent | Product | Yield (%) |
| 6-Aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | O-alkylated derivative | 86-98 |
| 6-Methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | O-alkylated derivative | 70 |
Synthesis of Key Intermediates and Precursors for Derivatization
The synthesis of this compound and its derivatives relies on the availability of key intermediates and precursors. A common and crucial precursor is 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one . scielo.brnih.gov This trifluoromethyl-containing building block is utilized in cyclocondensation reactions to form the pyrimidine ring. scielo.brnih.gov
Another important class of intermediates are the 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones , which are formed from the reaction of 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one with amines. scielo.br Subsequent reduction of these enaminones yields 4-ylamino-1,1,1-trifluoro-butan-2-ols , which can then be cyclized to form N-substituted 6-trifluoromethyl-1,3-oxazinanes and their corresponding 2-ones. scielo.br
For derivatization reactions involving nucleophilic aromatic substitution, halogenated pyrimidines serve as essential precursors. These are typically prepared from the corresponding pyrimidinones.
Derivatization of this compound
The functionalization of the this compound core is essential for modifying its properties and for the synthesis of more complex molecules.
Introduction of Amide Moieties
Novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been designed and synthesized. nih.gov The synthetic route typically involves a multi-step process starting from ethyl trifluoroacetoacetate. nih.gov A key step in this process is the linkage of an amide group to the trifluoromethyl pyrimidine backbone, often through an oxygen ether linkage. nih.gov This derivatization allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. The resulting compounds are characterized by spectroscopic methods such as 1H NMR, 13C NMR, and HRMS. nih.gov
Halogenation and Subsequent Nucleophilic Aromatic Substitution (S_N_Ar) Reactions
Nucleophilic aromatic substitution (S_N_Ar) is a powerful tool for the derivatization of pyrimidines, particularly when the ring is activated by electron-withdrawing groups like the trifluoromethyl group. nih.gov The reaction proceeds by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halogen. nih.gov
Formation of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyrimidines, Pyrazolo[1,5-a]pyrimidines)
The this compound scaffold serves as a versatile precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The construction of bicyclic systems such as imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines typically involves the initial conversion of the 2-ol functionality into a more reactive group, such as an amino or hydrazino moiety. These derivatives then undergo cyclocondensation reactions with appropriate bifunctional reagents to yield the desired fused heterocycles.
Synthesis of Imidazo[1,2-a]pyrimidines
The classical approach to the synthesis of the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone. nih.govnih.gov To utilize this compound in this synthesis, it is first necessary to convert the 2-hydroxyl group into a 2-amino group, yielding 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine. This transformation is a critical step to enable the subsequent cyclization.
Once the 2-aminopyrimidine derivative is obtained, it can be reacted with a variety of α-haloketones (e.g., α-bromoketones) in a suitable solvent, often under reflux conditions, to afford the target 5,7-disubstituted-2-substituted-imidazo[1,2-a]pyrimidines. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the pyrimidine ring, followed by intramolecular cyclization and dehydration.
The general synthetic scheme is outlined below:
Step 1: Amination of the Pyrimidin-2-ol
Conversion of the hydroxyl group of this compound to an amino group.
Step 2: Cyclocondensation with α-Haloketones
Reaction of 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine with an α-haloketone.
A representative table of potential reactants and the corresponding imidazo[1,2-a]pyrimidine products is provided below.
| Starting Pyrimidine | α-Haloketone (R-C(O)CH₂Br) | Resulting Imidazo[1,2-a]pyrimidine Product |
| 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine | 2-Bromoacetophenone | 2-Phenyl-5-methyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
| 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine | 3-Bromobutan-2-one | 2,3-Dimethyl-5-methyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
| 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine | 1-Bromo-3,3-dimethylbutan-2-one | 2-tert-Butyl-5-methyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
This table illustrates hypothetical products based on established synthetic routes.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system from a pyrimidine precursor typically involves the use of a 2-hydrazinopyrimidine derivative. researchgate.net Therefore, the initial step is the conversion of this compound to 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine. This key intermediate is commercially available, facilitating its use in further synthetic transformations. scbt.com
The 2-hydrazinopyrimidine derivative can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) to form the pyrazolo[1,5-a]pyrimidine core. researchgate.net This reaction is often carried out in an acidic medium or under thermal conditions. The reaction proceeds by initial condensation of the more nucleophilic hydrazine nitrogen with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration.
The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring of the fused system. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-diketone and the reaction conditions employed. researchgate.net
The general synthetic pathway is as follows:
Step 1: Hydrazination of the Pyrimidin-2-ol
Conversion of the hydroxyl group of this compound to a hydrazino group.
Step 2: Cyclocondensation with 1,3-Dicarbonyl Compounds
Reaction of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine with a 1,3-dicarbonyl compound.
A table of representative 1,3-dicarbonyl reactants and the potential pyrazolo[1,5-a]pyrimidine products is shown below.
| Starting Pyrimidine | 1,3-Dicarbonyl Compound (R¹-C(O)CH₂C(O)-R²) | Resulting Pyrazolo[1,5-a]pyrimidine Product |
| 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | Acetylacetone | 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | Ethyl acetoacetate | 2-Methyl-7-hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | 1,1,1-Trifluoroacetylacetone | 2-Methyl-7-trifluoromethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine or 2-Trifluoromethyl-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (regioisomers possible) |
| 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | Dibenzoylmethane | 2,7-Diphenyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
This table illustrates hypothetical products based on established synthetic methodologies. The reaction with unsymmetrical dicarbonyl compounds can potentially lead to a mixture of regioisomers.
Reactivity and Reaction Mechanisms of 4 Methyl 6 Trifluoromethyl Pyrimidin 2 Ol and Its Analogs
Electrophilic and Nucleophilic Substitution Reactions
The pyrimidine (B1678525) ring, an aromatic heterocycle, exhibits a reactivity pattern that is significantly influenced by the presence of its two nitrogen atoms. These nitrogen atoms are electronegative and tend to withdraw electron density from the ring, making the carbon atoms electron-deficient. Consequently, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution, a reaction that typically requires electron-rich aromatic systems. quimicaorganica.org Such reactions, if they occur, necessitate harsh conditions and the substitution is directed to the C-5 position, which is the least electron-deficient carbon atom in the ring.
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogens. nih.govquimicaorganica.org The presence of a good leaving group at these positions facilitates the attack by a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
In the case of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, the reactivity is further modulated by the substituents. The trifluoromethyl group at C-6 is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophilic substitution. The methyl group at C-4 has a mild electron-donating effect. The hydroxyl group at C-2 can exist in tautomeric forms, which significantly influences its role as either a leaving group or a directing group in substitution reactions.
Recent research has also shed light on concerted nucleophilic aromatic substitution (cSNAr) mechanisms, where the bond-forming and bond-breaking steps occur in a single transition state. nih.gov While the classical two-step mechanism is widely accepted, the possibility of a concerted pathway, especially with highly activated substrates, is an area of ongoing investigation.
Role of the Trifluoromethyl Group in Electronic and Steric Effects
The trifluoromethyl (CF₃) group is a unique substituent that exerts profound electronic and steric effects on the pyrimidine ring, significantly influencing the reactivity and properties of this compound. mdpi.com
Electronic Effects:
The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. mdpi.comresearchgate.net This is due to the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached, and subsequently from the pyrimidine ring. youtube.com This strong electron-withdrawing nature has several important consequences:
Increased Acidity: The CF₃ group increases the acidity of the hydroxyl group at the C-2 position, making the proton more likely to be removed.
Activation towards Nucleophilic Attack: By withdrawing electron density, the CF₃ group makes the pyrimidine ring more electrophilic and thus more susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. acs.org
Deactivation towards Electrophilic Attack: The electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution. youtube.com
Modulation of pKa: The presence of the CF₃ group can significantly lower the pKa of the molecule, affecting its ionization state at physiological pH.
Steric Effects:
While electronically powerful, the trifluoromethyl group is relatively small in terms of its van der Waals radius, which is comparable to a methyl group. mdpi.comresearchgate.net This allows it to be incorporated into molecules without causing significant steric hindrance, a property that is highly valuable in drug design. mdpi.com However, its presence can still influence the approach of reagents and the conformation of the molecule. The steric bulk, although not excessive, can play a role in directing the regioselectivity of certain reactions.
The combination of potent electron-withdrawing effects and manageable steric bulk makes the trifluoromethyl group a valuable tool for fine-tuning the chemical and biological properties of pyrimidine derivatives. mdpi.comacs.org
Tautomeric Forms and their Influence on Reactivity
Pryimidin-2-ols, including this compound, can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. ias.ac.in The two primary tautomers are the hydroxy (enol) form and the oxo (keto) form, also known as pyrimidin-2(1H)-one. researchgate.net
The equilibrium between these tautomeric forms is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the pyrimidine ring. ias.ac.innih.gov In the case of 2-hydroxypyrimidine, the keto form is generally favored in the gas phase and in aqueous solution. nih.gov
The tautomeric state of the molecule has a profound impact on its chemical reactivity:
Hydroxy (enol) form: In this form, the molecule possesses a hydroxyl group, which can act as a nucleophile or be deprotonated to form a phenoxide-like species. The aromatic character of the pyrimidine ring is fully expressed in this tautomer.
Oxo (keto) form: This form contains an amide-like functionality within the ring. The C=O group can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. The reactivity of this form is characteristic of a cyclic amide.
The interconversion between these forms allows the molecule to react through different pathways. For instance, O-alkylation reactions would proceed from the hydroxy tautomer, while N-alkylation would be more likely to occur from the oxo tautomer. nih.govresearchgate.net The specific reaction conditions will often determine which tautomer is the predominant reacting species. The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the N-H proton in the oxo form and the O-H proton in the hydroxy form, thereby affecting the tautomeric equilibrium.
| Tautomeric Form | Structure | Key Functional Group | Expected Reactivity |
|---|---|---|---|
| Hydroxy (enol) | -OH (hydroxyl) | Nucleophilic attack by the oxygen, O-alkylation, O-acylation | |
| Oxo (keto) | -C(O)NH- (lactam) | N-alkylation, N-acylation, reactions at the carbonyl group |
Reaction Cascade Mechanisms in Pyrimidine Formation (e.g., Aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade)
The synthesis of the pyrimidine ring system can be achieved through various condensation reactions, often involving cascade or tandem reaction sequences where multiple bond-forming events occur in a single pot. organic-chemistry.org A notable example relevant to the formation of substituted pyrimidines is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade. organic-chemistry.org
This type of reaction cascade typically involves the following key steps:
Aza-Michael Addition: The reaction is initiated by the nucleophilic addition of an amine (the aza-Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govfrontiersin.org This step forms a new carbon-nitrogen bond and generates an enolate intermediate.
Intramolecular Cyclization: The newly formed amino group, or another nucleophilic site within the intermediate, then attacks an electrophilic center within the same molecule, leading to the formation of the heterocyclic ring. rsc.org This intramolecular step is often favored due to the proximity of the reacting groups.
For the synthesis of trifluoromethyl-containing pyrimidines, a common strategy involves the reaction of a trifluorinated β-dicarbonyl compound or its equivalent with a dinucleophile such as an amidine or urea. organic-chemistry.org For instance, the reaction of a trifluorinated 2-bromoenone with an amidine proceeds via an aza-Michael addition, followed by intramolecular cyclization and subsequent dehydrohalogenation to yield the trifluoromethylated pyrimidine. organic-chemistry.org
These cascade reactions are highly efficient as they allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, minimizing waste and improving atom economy. nih.gov
| Step | Description | Key Transformation |
|---|---|---|
| 1. Aza-Michael Addition | Nucleophilic attack of an amidine on a trifluoromethylated enone. | Formation of a C-N bond. |
| 2. Intramolecular Cyclization | Attack of the second nitrogen of the amidine onto the carbonyl carbon. | Formation of the six-membered heterocyclic ring. |
| 3. Dehydration/Dehydrohalogenation | Elimination of water or a hydrogen halide. | Aromatization to the pyrimidine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the proton and carbon framework and confirm the presence of the trifluoromethyl group.
Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons.
Methyl Protons (CH₃): A singlet peak is anticipated for the protons of the methyl group attached to the pyrimidine ring. Its chemical shift would typically appear in the upfield region of the spectrum.
Pyrimidine Ring Proton (C₅-H): A singlet corresponding to the single proton on the pyrimidine ring (at the C5 position) is expected.
Hydroxyl/Amide Proton (OH/NH): Due to the keto-enol tautomerism, a broad singlet is expected for the proton on the oxygen (enol form) or nitrogen (keto form). The chemical shift of this proton can be highly variable and is often dependent on the solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₃ | ~2.0-2.5 | Singlet (s) |
| C₅-H | ~6.0-7.0 | Singlet (s) |
| -OH or -NH | Variable (Broad) | Singlet (s, br) |
¹³C NMR provides information about the carbon skeleton of the molecule. Key signals would include those for the methyl carbon, the carbons of the pyrimidine ring, and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group (C₆) would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. A single sharp signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. nih.gov The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an electron-deficient pyrimidine ring. Computational studies on trifluoromethyl derivatives of pyrimidines suggest that the chemical shift can be accurately predicted using Density Functional Theory (DFT) calculations. nih.gov
Table 2: Expected ¹³C and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Atom Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |
|---|---|---|---|
| ¹³C | -CH₃ | ~15-25 | Quartet (from ¹H coupling) |
| ¹³C | C₂ (-OH) | ~150-160 | Singlet |
| ¹³C | C₄ (-CH₃) | ~160-170 | Singlet |
| ¹³C | C₅ | ~100-110 | Doublet (from ¹H coupling) |
| ¹³C | C₆ (-CF₃) | ~150-155 | Quartet (q, from ¹⁹F coupling) |
| ¹³C | -CF₃ | ~120-125 | Quartet (q, from ¹⁹F coupling) |
| ¹⁹F | -CF₃ | ~ -60 to -70 | Singlet (s) |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to connect the methyl protons to the methyl carbon and the C₅-H proton to the C₅ carbon.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₆H₅F₃N₂O), the calculated molecular weight is approximately 178.11 g/mol . calpaclab.com
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. Based on data for related isomers, the expected exact mass would be approximately 178.0354. rsc.org The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z = 178. The fragmentation pattern would provide further structural evidence, likely involving the loss of CO, HCN, or fluorine radicals from the molecular ion. Analysis of simpler structures like 4-methylpyrimidine (B18481) can help predict the fragmentation of the core ring system. nist.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| Expected [M]⁺ Peak (m/z) | 178 |
| Expected HRMS [M+H]⁺ (m/z) | 179.0430 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The tautomeric nature of the compound is particularly evident in its vibrational spectra.
Keto Form (Pyrimidinone): This form would exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1650-1700 cm⁻¹. An N-H stretching band would also be present around 3200-3400 cm⁻¹.
Enol Form (Pyrimidinol): This form would show a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching vibration within the ring.
Other key expected absorptions include:
C-H stretching: From the methyl group and the aromatic ring, typically around 2900-3100 cm⁻¹.
C-F stretching: Strong, characteristic bands for the CF₃ group are expected in the 1100-1300 cm⁻¹ region.
Ring Vibrations: Bands corresponding to the stretching and bending of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.
Studies on similar molecules, such as 2-hydroxy-4-methyl pyrimidine hydrochloride, provide a basis for assigning these vibrational modes. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The pyrimidine ring system is a chromophore that absorbs UV light. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λₘₐₓ) can be influenced by the solvent polarity. The presence of the hydroxyl/carbonyl and trifluoromethyl groups as substituents on the pyrimidine ring will shift the absorption bands compared to the unsubstituted parent heterocycle. researchgate.net
Conclusion
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol stands at the intersection of two highly significant areas of chemical research: pyrimidine (B1678525) chemistry and organofluorine chemistry. While this specific molecule has not yet been the subject of extensive, dedicated studies, its chemical structure is emblematic of a class of compounds with vast and proven potential. Its plausible synthesis from readily available precursors and the wide range of biological activities demonstrated by its close analogues make it a compound of considerable interest. Future research into this compound and its derivatives could unlock new opportunities in the development of advanced pharmaceuticals and agrochemicals, underscoring the enduring importance of this fluorinated heterocyclic scaffold.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations are routinely performed to determine optimized molecular geometries and various electronic properties. researchgate.net Methods such as the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets like 6-311++G(d,p), are commonly used to achieve a reliable balance between computational cost and accuracy. physchemres.orgscielo.org.mxnih.gov
Geometry optimization procedures within DFT seek the lowest energy configuration of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. mdpi.com These calculated parameters can then be compared with experimental data, if available, to validate the computational model. nih.gov For 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, DFT would elucidate the precise spatial arrangement of the pyrimidine ring, the methyl group, the trifluoromethyl group, and the hydroxyl group, offering insights into steric and electronic effects on the molecule's conformation.
| Parameter Type | Atoms Involved | Description |
|---|---|---|
| Bond Length | C-N | Calculates the distance between carbon and nitrogen atoms in the pyrimidine ring. |
| Bond Length | C-O | Determines the length of the bond between the ring carbon and the hydroxyl oxygen. |
| Bond Length | C-C(F3) | Calculates the distance between the ring carbon and the carbon of the trifluoromethyl group. |
| Bond Angle | N-C-N | Determines the angle between two nitrogen atoms and a central carbon in the ring. |
| Bond Angle | C-C-O | Calculates the angle formed by the carbon-carbon-oxygen linkage. |
| Dihedral Angle | C-C-C-F | Defines the rotational angle of the trifluoromethyl group relative to the pyrimidine ring. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also extensively used to predict spectroscopic data, which is invaluable for the structural characterization of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) for trifluoromethyl-substituted pyrimidines can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mxnih.gov These predictions are crucial for assigning signals in experimental NMR spectra and can help confirm the compound's structure. nih.govuni-muenchen.de
Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. scielo.org.mx These calculations help in assigning specific vibrational modes to the observed absorption bands. researchgate.net It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for systematic errors arising from the approximations in the computational method and to achieve better agreement with experimental data. scielo.org.mx
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H | Stretching | ~3500-3700 | Associated with the hydroxyl group. |
| C=N | Stretching | ~1600-1650 | Characteristic of the pyrimidine ring. |
| C-N | Stretching | ~1300-1400 | Ring vibrations involving carbon-nitrogen bonds. |
| C-F (of CF₃) | Stretching | ~1100-1300 | Strong absorptions typical for the trifluoromethyl group. |
| C-H (of CH₃) | Stretching | ~2900-3000 | Associated with the methyl group. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govlibretexts.org The HOMO acts as the primary electron donor, while the LUMO serves as the primary electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This makes the molecule more polarizable and prone to chemical reactions. Conversely, a large energy gap indicates higher stability and lower chemical reactivity. researchgate.net DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO), allowing for the determination of the energy gap and other global reactivity descriptors like electronegativity, chemical hardness, and softness. irjweb.com
| Parameter | Formula | Significance |
|---|---|---|
| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.demdpi.com The MEP surface is color-coded to represent different potential values. Typically, red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the one on the hydroxyl group, making them susceptible to nucleophilic attack.
Non-Linear Optical (NLO) Properties Investigations
Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. journaleras.com Computational methods can predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). nih.govjournaleras.com A high β₀ value is indicative of a strong NLO response. journaleras.com
DFT calculations are employed to compute these properties. journaleras.com For molecules like this compound, the presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (trifluoromethyl, pyrimidine ring nitrogens) groups can create intramolecular charge transfer, which is a key factor for enhancing NLO properties. The calculated hyperpolarizability is often compared to that of a standard NLO material, such as urea, to assess its potential. journaleras.com
| Property | Symbol | Unit | Description |
|---|---|---|---|
| Dipole Moment | μ | Debye | Measures the overall polarity of the molecule. |
| Mean Polarizability | ⟨α⟩ | esu | Indicates the ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability | β₀ | esu | Quantifies the second-order NLO response. Larger values indicate better NLO activity. |
Computational Studies on Molecular Interactions (e.g., Docking with Biomolecules like DNA and BSA)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. irjweb.com It is widely used in drug design to study the interaction of small molecules with biological macromolecules like proteins and DNA. nih.gov For this compound, docking studies could be performed to investigate its potential binding affinity and mode of interaction with targets such as Calf Thymus DNA (CT-DNA) or transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). nih.govresearchgate.net
These simulations can predict the binding energy, which indicates the stability of the complex, and identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern the binding. nih.gov For DNA, docking can suggest whether the molecule binds via intercalation (inserting between base pairs) or groove binding. mdpi.com For proteins like BSA, it can identify the primary binding site and the key amino acid residues involved in the interaction. nih.govnih.gov
Biological Activities and Pharmacological Relevance of 4 Methyl 6 Trifluoromethyl Pyrimidin 2 Ol Derivatives
Antifungal Activities
Derivatives of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol have demonstrated significant potential as antifungal agents, particularly in the agricultural sector. frontiersin.org A study involving novel trifluoromethyl pyrimidine (B1678525) derivatives with an amide moiety revealed considerable in vitro activity against a range of plant pathogenic fungi. nih.gov
Notably, certain compounds exhibited excellent inhibitory effects against Botrytis cinerea, with inhibition rates comparable or superior to the commercial fungicide tebuconazole. nih.gov For instance, compounds identified as 5b, 5j, and 5l in one study showed inhibition rates of 96.76%, 96.84%, and 100%, respectively, against B. cinerea, while tebuconazole's rate was 96.45%. frontiersin.orgnih.gov Another derivative, 5v, displayed an 82.73% inhibition rate against Sclerotinia sclerotiorum, which is comparable to tebuconazole's 83.34%. frontiersin.orgnih.gov
Furthermore, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and screened for their activity against Botrytis cinerea. mdpi.comresearchgate.net Several of these compounds demonstrated excellent fungicidal activity, with some showing higher efficacy than the commercial fungicides pyrimethanil (B132214) and cyprodinil (B131803) in laboratory tests. mdpi.comresearchgate.net Specifically, compounds designated as III-3 and III-13 were more effective than pyrimethanil on fructose (B13574) gelatin agar. mdpi.comresearchgate.net In greenhouse trials, compounds III-3, III-8, and III-11 also showed significantly higher activity than pyrimethanil. researchgate.net
Another study focused on pyrimidine derivatives containing an amide moiety reported that compounds 5f and 5o exhibited a 100% inhibition rate against Phomopsis sp., surpassing the 85.1% inhibition of Pyrimethanil. researchgate.net Compound 5o, in particular, showed an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). researchgate.net
Table 1: In Vitro Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 5b | Botrytis cinerea | 96.76 | nih.gov |
| 5j | Botrytis cinerea | 96.84 | nih.gov |
| 5l | Botrytis cinerea | 100 | nih.gov |
| 5v | Sclerotinia sclerotiorum | 82.73 | nih.gov |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | nih.gov |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | 83.34 | nih.gov |
| 5f | Phomopsis sp. | 100 | researchgate.net |
| 5o | Phomopsis sp. | 100 | researchgate.net |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | researchgate.net |
Insecticidal Activities
Research has also explored the insecticidal properties of this compound derivatives. In one study, a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety were tested for their insecticidal activity against Spodoptera frugiperda and Mythimna separata at a concentration of 500 µg/mL. nih.gov
The results indicated that these compounds possess moderate insecticidal activities, with mortality rates ranging from 13.3% to 90.0% against S. frugiperda and 16.7% to 86.7% against M. separata. nih.gov While these activities were lower than the commercial insecticide chlorantraniliprole, some derivatives showed promising results. nih.gov For example, compound 5w demonstrated mortality rates of 90.0% against S. frugiperda and 86.7% against M. separata. nih.gov Additionally, compounds 5o and 5t showed moderate mortality rates of 80.0% and 83.3% against S. frugiperda, respectively. nih.gov
Another study on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety also reported excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. nih.gov Specifically, compounds U7 and U8 in this series demonstrated broad-spectrum insecticidal activity. nih.gov The LC50 values for U7 and U8 against M. separata were 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. nih.gov
**Table 2: Insecticidal Activity of Selected this compound Derivatives against Spodoptera frugiperda and *Mythimna separata***
| Compound | Spodoptera frugiperda Mortality Rate (%) at 500 µg/mL | Mythimna separata Mortality Rate (%) at 500 µg/mL | Reference |
|---|---|---|---|
| 5w | 90.0 | 86.7 | nih.gov |
| 5o | 80.0 | Not Reported | nih.gov |
| 5t | 83.3 | Not Reported | nih.gov |
Anticancer Activities
The anticancer potential of this compound derivatives has been a subject of significant research. The inclusion of a trifluoromethyl group in the pyrimidine structure is thought to enhance the anticancer properties of these compounds. mdpi.com
A series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for their bioactivity against four human tumor cell lines: PC-3, MGC-803, MCF-7, and H1975. researchgate.netnih.gov One compound, designated 17v, exhibited potent anti-proliferative activity against H1975 cells with an IC50 value of 2.27 μM, which was superior to the positive control, 5-FU (IC50 = 9.37 μM). researchgate.netnih.gov Further investigation revealed that compound 17v induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase. researchgate.netnih.gov
Additionally, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) frontiersin.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) was identified as the most active. mdpi.com
Table 3: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | Inhibition Rate (%) at 5 µg/mL | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5l | PC3 | 54.94 | Not Reported | nih.gov |
| 5n | PC3 | 51.71 | Not Reported | nih.gov |
| 5o | PC3 | 50.52 | Not Reported | nih.gov |
| 5r | PC3 | 55.32 | Not Reported | nih.gov |
| 5v | PC3 | 64.20 | Not Reported | nih.gov |
| 17v | H1975 | Not Reported | 2.27 | researchgate.netnih.gov |
| 5-FU (Control) | H1975 | Not Reported | 9.37 | researchgate.netnih.gov |
Antitubercular Activities
Derivatives of this compound have also been investigated for their potential against Mycobacterium tuberculosis. In a study focusing on novel trifluoromethyl pyrimidinone compounds, a derivative with a trifluoromethyl group at the 6-position was identified as a promising candidate. nih.gov This particular molecule exhibited a minimum inhibitory concentration (MIC) of 4.9 μM with no cytotoxicity (IC50 > 100 μM). nih.gov
The structure-activity relationship studies in this research indicated that the trifluoromethyl group at the 6-position and a 2-pyridyl group were important for the antitubercular activity. nih.gov While some active compounds in this series showed low selectivity due to cytotoxicity against eukaryotic cells, the identification of non-cytotoxic and active molecules highlights the potential for developing new antitubercular agents from this class of compounds. nih.gov The series also demonstrated good activity against other Gram-positive bacteria and yeast. nih.gov
Chemokine Receptor Antagonism
Chemokine receptors, such as CCR2 and CCR5, are involved in various inflammatory diseases and cancer, making them attractive drug targets. nih.gov Derivatives of 6-(trifluoromethyl)pyrimidine have been explored as antagonists for these receptors. A study focused on the optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 antagonists. srce.hrsrce.hr The research led to the identification of compounds 14 and 26, which exhibited promising TLR8 antagonistic activity with IC50 values of 6.5 and 8.7 μmol L–1, respectively. srce.hr While compound 14 showed some cytotoxicity at higher concentrations, compound 26 was found to be non-cytotoxic, marking it as a promising candidate for further development. srce.hr
Antiviral Activities
The broad biological activity of pyrimidine derivatives includes antiviral properties. frontiersin.org The introduction of a trifluoromethyl group into nucleoside analogues has been shown to enhance their antiviral and antitumor properties. mdpi.com While specific studies on the antiviral activity of this compound derivatives are not extensively detailed in the provided search results, the general class of trifluoromethyl pyrimidine derivatives is recognized for its potential in this area. frontiersin.org For example, certain 2-amino-4-phenyl-6-trifluoromethyl pyrimidine compounds have been reported to act as anti-HIV-1 agents. mdpi.com
Herbicidal and Fungicidal Applications
In addition to their specific antifungal and insecticidal activities, derivatives of this compound have broader applications in agriculture as herbicides and fungicides. The pyrimidine structure is a key component in many agrochemicals. mdpi.com For instance, pyrimidine fungicides are widely researched for the prevention and treatment of plant fungal diseases. frontiersin.org Amide-containing fungicides are effective against various crop diseases such as sheath blight, scab, and sclerotinia. frontiersin.orgnih.gov
Furthermore, trifluoromethylpyridine derivatives, which are structurally related, are used in a number of commercial herbicides. semanticscholar.org
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of this compound have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The core structure, featuring a trifluoromethyl group on the pyrimidine ring, is a key pharmacophore for this activity.
Research into a series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers revealed their potential as selective COX-2 inhibitors. nih.gov This discovery highlighted that the 4-(methylsulfonyl)phenyl group, a common feature in many selective COX-2 inhibitors like Celecoxib, is crucial for activity when combined with the 6-(trifluoromethyl)pyrimidine core. For instance, 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine was identified as a potent and selective inhibitor with a favorable pharmacokinetic profile and efficacy in animal models of hypersensitivity. nih.gov
Further studies led to the development of fluorescent COX-2 inhibitors based on the trifluoromethyl-pyrimidine scaffold. One such derivative, N-(2-((7-nitro-benzo[c] nih.govnih.govnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine, demonstrated potent and selective inhibition of COX-2 with a specific IC50 value. rsc.org This finding not only reinforces the importance of the trifluoromethyl-pyrimidine core for COX-2 inhibition but also provides tools for visualizing the enzyme in biological systems. rsc.org
The general structural features required for COX-2 inhibition by pyrimidine derivatives often include a central pyrimidine ring, a sulfonamide or methylsulfonyl group on an adjacent phenyl ring, and another substituted phenyl ring. nih.govnih.gov The trifluoromethyl group on the pyrimidine ring appears to enhance this inhibitory activity.
Structure-Activity Relationship (SAR) Studies in Drug Discovery
The biological activity of this compound derivatives is finely tuned by their molecular structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and selectivity for various targets.
A key aspect of the SAR for this class of compounds is the substitution at the 2-position of the pyrimidine ring. Studies on [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] derivatives showed that both amines and ethers at this position can yield potent and selective COX-2 inhibitors. nih.gov This indicates some flexibility in the hydrogen-bonding and steric requirements at this position for interacting with the COX-2 active site.
In the context of kinase inhibition, SAR studies on trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2) have provided valuable insights. These studies have systematically explored modifications around the pyrimidine core to enhance potency and selectivity against related kinases like FAK. researchgate.net For pyrimidine derivatives targeting EGFR, the nature of the substituent at the 5-position of the pyrimidine ring has been shown to be important for anti-proliferative activity. nih.gov
Furthermore, comprehensive SAR reviews of related fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, have established general principles that often apply to the broader class of pyrimidine-based inhibitors. These include the importance of specific substituents on the pyrimidine ring for establishing key interactions within the ATP-binding pocket of kinases. rjeid.com
Role as Modulators of Biological Pathways (e.g., Kinase Inhibition)
Beyond their anti-inflammatory potential, derivatives of this compound have emerged as significant modulators of intracellular signaling pathways, primarily through the inhibition of various protein kinases. The pyrimidine scaffold serves as an effective mimic of the adenine (B156593) base of ATP, enabling these compounds to compete for the ATP-binding site of kinases.
Derivatives of 5-trifluoromethylpyrimidine have been successfully designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. One such compound, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, displayed potent anti-proliferative activity against several cancer cell lines and direct inhibition of EGFR kinase. nih.gov This compound was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in H1975 non-small cell lung cancer cells, which harbor an EGFR mutation. nih.govnih.gov
The trifluoromethylpyrimidine core has also been utilized to develop inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell adhesion, migration, and proliferation. researchgate.net The development of potent and selective PYK2 inhibitors from this chemical series demonstrates the versatility of the scaffold in targeting different kinase families. researchgate.net
The broader class of pyrimidine derivatives has been extensively explored as kinase inhibitors, with compounds targeting a wide range of kinases including those in the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer. researchgate.net The trifluoromethyl group often plays a crucial role in achieving high potency and selectivity for these kinase targets.
| Compound | Target Kinase | IC50 (μM) | Target Cell Line | Antiproliferative IC50 (μM) | Reference |
|---|---|---|---|---|---|
| Compound 17v (a trifluoromethyl-substituted pyrimidine derivative) | Not Specified | - | H1975 | 2.27 | nih.gov |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | EGFR | 0.091 | A549 | 0.35 | nih.gov |
Advanced Applications and Future Research Directions
Design of Novel Pyrimidine-Based Therapeutics
The structural framework of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is a valuable starting point for designing novel therapeutics. Researchers have successfully developed derivatives that demonstrate high potency and selectivity for specific biological targets. A notable area of investigation is the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for treating inflammation and pain. nih.gov
A series of amines and ethers derived from the [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] core structure have been identified as potent and selective COX-2 inhibitors. nih.govresearchgate.net Unlike common 1,2-diarylheterocycle-based inhibitors, these pyrimidine-based compounds feature a distinct arrangement of substituents. nih.gov For instance, the derivative 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine was found to be a potent and selective inhibitor with a favorable pharmacokinetic profile and significant efficacy in animal models of hypersensitivity. nih.gov The trifluoromethyl group is a key feature in these designs, contributing to the bioactivity of the molecules. researchgate.net The potential for this class of compounds extends to various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications, owing to the broad biological significance of the pyrimidine (B1678525) nucleus. nih.govnih.gov
| Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines | Cyclooxygenase-2 (COX-2) | Identified as potent and selective inhibitors for inflammation. | nih.govresearchgate.net |
| [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] ethers | Cyclooxygenase-2 (COX-2) | Demonstrated high brain penetration and efficacy in rat models. | nih.gov |
| General Pyrimidine Derivatives | Various (e.g., Kinases, EGFR mutants) | Broad spectrum of biological activities including anticancer and antimicrobial properties. | nih.govnih.gov |
Development of Advanced Agrochemicals
In agriculture, the pyrimidine scaffold is integral to the design of modern pesticides. The unique electronic properties conferred by the trifluoromethyl group make this compound a promising backbone for the development of next-generation herbicides, fungicides, and insecticides. nih.gov
Research into trifluoromethyl pyrimidine derivatives has yielded compounds with significant antifungal activities. nih.gov A study focused on novel derivatives bearing an amide moiety demonstrated good in vitro antifungal efficacy against a range of plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Amide-based fungicides are known to be effective against various crop diseases, and incorporating the trifluoromethyl-pyrimidine structure can enhance their potency. nih.gov Furthermore, pyrimidine derivatives are found in commercial agrochemicals, highlighting their importance in crop protection. nih.gov The development of new compounds based on the this compound structure could lead to more selective and effective agrochemicals, addressing the ongoing challenge of resistance in plant pathogens. researchgate.net
Integration in Materials Science and Photochemistry
The application of pyrimidine derivatives extends beyond the life sciences into materials science and photochemistry. These compounds can exhibit important photophysical properties, making them suitable for use in optical sensors, pH sensors, and organic light-emitting diodes (OLEDs). nih.govresearchgate.netrsc.org The combination of the electron-deficient pyrimidine ring with various substituents can create molecules with tunable electronic and photoluminescent characteristics. acs.org
For example, pyrimidine-phthalimide derivatives designed as donor-π-acceptor (D-π-A) compounds have shown solid-state fluorescence emission and solvatochromism, where the color changes depending on the solvent's polarity. rsc.org This behavior is crucial for developing advanced sensors and imaging agents. While specific research on the photophysical properties of this compound is emerging, related trifluoromethylated pyrimidine systems have been studied for their optical properties in both solution and solid states. mdpi.com The inherent properties of the pyrimidine core, such as its high dipole moment and hydrogen-bonding capacity, also make it a candidate for creating supramolecular structures and functional polymers. researchgate.netresearchgate.net
Sustainable Synthesis and Green Chemistry Innovations
The synthesis of pyrimidine derivatives is an active area of research within green chemistry, which aims to create chemical processes that are environmentally friendly, efficient, and economically viable. powertechjournal.com Traditional synthesis methods often rely on hazardous solvents and toxic reagents, but modern approaches are shifting towards more sustainable practices. rasayanjournal.co.inresearchgate.net
Several green chemistry techniques are being applied to the synthesis of pyrimidines, including:
Microwave-Assisted Synthesis: This method uses microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner product profiles. powertechjournal.com
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by improving mass transfer and accelerating chemical processes through acoustic cavitation. rasayanjournal.co.inpowertechjournal.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a final product, which increases efficiency and reduces waste. rasayanjournal.co.in
Use of Green Solvents and Catalysts: The replacement of volatile organic solvents with alternatives like ionic liquids or even solvent-free conditions minimizes environmental impact. rsc.org The use of reusable, heterogeneous catalysts further enhances the sustainability of these processes. researchgate.net
These innovative methods offer a pathway to synthesize this compound and its derivatives in a manner that is both efficient and aligned with the principles of green chemistry. rasayanjournal.co.inpowertechjournal.com
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Faster reaction rates, higher yields, reduced energy consumption. | powertechjournal.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Enhanced mass transfer, faster reactions, improved yields. | rasayanjournal.co.inpowertechjournal.com |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.in |
| Ionic Liquids | Used as recyclable, "green" solvents and catalysts. | Minimal toxicity, biodegradability, reusability. | rasayanjournal.co.inrsc.org |
Application of Artificial Intelligence and Machine Learning in Pyrimidine Research
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the field of drug discovery and materials science. nih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of molecules, identify potential drug candidates, and optimize synthetic pathways, significantly accelerating the research and development process. astrazeneca.compremierscience.com
In the context of pyrimidine research, AI can be employed in several ways:
Virtual Screening: AI-powered platforms can screen massive virtual libraries of pyrimidine derivatives to identify compounds with a high probability of binding to a specific biological target. For example, an AI-driven screening approach successfully identified a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4 homodimerization. nih.gov
Predictive Modeling: Machine learning models, such as graph neural networks, can predict the physicochemical properties, biological activity, and potential toxicity of novel compounds based on their molecular structure. astrazeneca.com This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: AI algorithms can generate entirely new molecular structures, including novel pyrimidine scaffolds, that are tailored to have desired therapeutic profiles. nih.gov
Reaction Optimization: AI can also assist in designing more efficient and sustainable synthetic routes by predicting reaction outcomes and suggesting optimal conditions. powertechjournal.com
By integrating AI and ML into the research pipeline for this compound, scientists can more rapidly explore its potential in therapeutics, agrochemicals, and materials science, leading to faster innovation and discovery. astrazeneca.compremierscience.com
Q & A
Q. What are the common synthetic routes for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol?
Methodological Answer: The synthesis typically involves cyclocondensation or substitution reactions. For example:
- Step 1: React a pyrimidine precursor (e.g., 2,5-dichloropyrimidine) with trifluoromethylation reagents (e.g., trifluoromethyl iodide) under controlled conditions to introduce the trifluoromethyl group .
- Step 2: Methylation at the 4-position using methylating agents like methyl iodide in the presence of a base (e.g., KCO) .
- Step 3: Hydroxylation at the 2-position via hydrolysis under acidic or basic conditions. Reaction conditions (temperature: 65–80°C, solvents: HO/1,4-dioxane) and pH adjustments (to ~6) are critical for yield optimization .
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and F NMR confirm substituent positions and purity. The trifluoromethyl group shows a distinct triplet in F NMR (~-60 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., CHFNO: calc. 190.03, found 190.02) .
- X-ray Diffraction (XRD): Resolves crystal structure and hydrogen-bonding interactions of the hydroxyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence biological activity?
Methodological Answer:
- Lipophilicity Enhancement: The CF group increases logP values, improving membrane permeability (measured via octanol-water partitioning) .
- Metabolic Stability: In vitro assays (e.g., liver microsomes) show reduced oxidative metabolism due to CF’s electron-withdrawing effects .
- Target Binding: Molecular docking studies (e.g., AutoDock Vina) reveal CF enhances van der Waals interactions with hydrophobic enzyme pockets, as seen in antitumor analogs .
Q. How to address contradictory spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine XRD (for absolute configuration) with H-C HSQC NMR to resolve ambiguities in substituent positions .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- Case Study: Discrepancies in hydroxyl group positioning were resolved via XRD, confirming intramolecular H-bonding with the pyrimidine ring .
Q. What strategies optimize solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) in aqueous buffers to maintain solubility without cytotoxicity .
- Derivatization: Synthesize prodrugs (e.g., acetyl-protected hydroxyl group) to enhance solubility, followed by enzymatic hydrolysis in assays .
- Particle Size Reduction: Nano-milling (e.g., ball milling) reduces crystallinity, improving dissolution rates (measured via dynamic light scattering) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with halogens (Cl, F) or methyl groups at positions 4 and 6. Test against biological targets (e.g., kinases) .
- Pharmacophore Mapping: Use MOE software to identify critical functional groups (e.g., hydroxyl for H-bonding, CF for hydrophobicity) .
- Data Analysis: Apply multivariate regression to correlate logP, polar surface area, and IC values .
Q. What are the challenges in scaling up synthesis?
Methodological Answer:
- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective large-scale purification .
- Reagent Safety: Substitute hazardous trifluoromethylation reagents (e.g., CFI) with safer alternatives (e.g., (CF)Zn) .
- Process Monitoring: Implement in-line FTIR to track reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
